1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen
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Overview
Description
“1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 1-(cyclohexyloxy)-2-methylbenzene was conducted using cyclohexanol and o-cresol in the presence of diisopropyl azodicarboxylate (DIAD), triphenylphosphine (TPP), and tetrahydrofuran (THF) as a solvent .Scientific Research Applications
- CFNB serves as a versatile building block in organic synthesis due to its unique combination of functional groups. Researchers have employed it in the construction of complex molecules, such as pharmaceutical intermediates .
- In catalysis, CFNB derivatives have been investigated for their potential as ligands or catalysts. For instance, they enhance the rate and selectivity of reactions catalyzed by water-soluble organometallic complexes .
- These materials find applications in aerospace engineering, where lightweight and durable composites are crucial for aircraft structures .
Organic Synthesis and Catalysis
Materials Science and Polymer Chemistry
Environmental Chemistry and Sensors
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclohexyloxy-4-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFNRAJZNWYCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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